1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure, which is known for its rigidity and three-dimensionality. The presence of an iodine atom and a trifluorobutyl group further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . This method allows for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as carbene insertion and radical addition, which are practical and efficient for large-scale synthesis . The use of metal-free conditions at room temperature can also be advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The compound’s rigid and three-dimensional structure allows it to fit into specific binding sites, modulating the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes and biological pathways, making it a valuable tool for drug discovery and development .
Comparison with Similar Compounds
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison: 1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical properties compared to other similar compounds. The trifluorobutyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in drug discovery and materials science .
Properties
Molecular Formula |
C9H12F3I |
---|---|
Molecular Weight |
304.09 g/mol |
IUPAC Name |
1-iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane |
InChI |
InChI=1S/C9H12F3I/c10-9(11,12)3-1-2-7-4-8(13,5-7)6-7/h1-6H2 |
InChI Key |
KUVUBHUVWVIPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CCCC(F)(F)F |
Origin of Product |
United States |
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